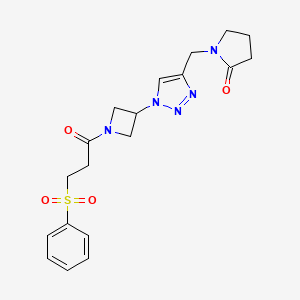
1-((1-(1-(3-(フェニルスルホニル)プロパノイル)アゼチジン-3-イル)-1H-1,2,3-トリアゾール-4-イル)メチル)ピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです。「1-((1-(1-(3-(フェニルスルホニル)プロパノイル)アゼチジン-3-イル)-1H-1,2,3-トリアゾール-4-イル)メチル)ピロリジン-2-オン」という化合物の科学研究における用途に関する包括的な分析を以下に示します。
薬理学研究
この化合物は、生物活性分子の可能性があるため、薬理学において非常に注目されています。その構造は、さまざまな生物学的標的に作用する可能性を示唆しており、創薬の候補となっています。 研究では、類似の化合物が、癌治療において重要な役割を果たすヒストン脱アセチル化酵素やサイクリン依存性キナーゼなどの酵素の阻害剤として作用することが示されています .
医薬品化学
医薬品化学において、この化合物は、新しい治療薬の設計と合成に使用することができます。トリゾール環とピロリジノン部分を含むそのユニークな構造により、新しい化学空間を探求することができます。 これにより、改善された有効性と安全性を備えた新規薬物の発見につながる可能性があります .
ケミカルバイオロジー
この化合物は、ケミカルバイオロジーにおいて、分子レベルで生物学的プロセスを研究するために使用することができます。 タンパク質やその他の生体分子と安定な複合体を形成する能力により、さまざまな生物システムの作用機序を調べるための貴重なツールとなります .
合成化学
合成化学において、この化合物は、より複雑な分子の合成のための汎用性の高いビルディングブロックとして役立ちます。 その官能基により、さまざまな化学修飾が可能になり、さまざまな分野で潜在的な用途を持つ幅広い誘導体の作成が可能になります .
材料科学
この化合物の構造特性により、材料科学での用途に適しています。 強化された安定性や反応性などの特定の特性を持つ新しい材料を開発するために使用でき、これはさまざまな産業用途で役立ちます .
生化学アッセイ
この化合物は、生化学アッセイにおいて、生物活性をスクリーニングするために使用することができます。 酵素、受容体、およびその他のタンパク質との相互作用を研究することにより、潜在的な治療標的を特定し、関与する生化学経路を理解することができます .
ドラッグデリバリーシステム
この化合物の化学的特性により、ドラッグデリバリーシステムの開発の候補となります。 安定な複合体を形成する能力とその潜在的な生体適合性は、薬物を体内の特定の部位に効果的に送達するシステムを設計するために活用できます .
環境化学
環境化学において、この化合物は、汚染物質の分解と変換を研究するために使用することができます。 さまざまな環境要因との相互作用により、汚染物質の分解メカニズムに関する洞察を提供し、環境修復のための戦略を開発するのに役立ちます .
これらの用途は、「1-((1-(1-(3-(フェニルスルホニル)プロパノイル)アゼチジン-3-イル)-1H-1,2,3-トリアゾール-4-イル)メチル)ピロリジン-2-オン」の科学研究における汎用性と可能性を強調しています。各分野は、知識と技術を進歩させるためにこの化合物を探求し、利用するためのユニークな機会を提供しています。
Molecules | Free Full-Text | Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines
生物活性
1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates multiple pharmacophores, including a triazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N5O4S, with a molecular weight of 417.5 g/mol. The structural complexity arises from the integration of various functional groups that contribute to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O4S |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 2034593-89-8 |
Antifungal Properties
The triazole component is particularly noteworthy for its antifungal activity. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to fungal cell death .
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the phenylsulfonyl group may enhance this activity through interactions with specific molecular targets involved in cell proliferation and survival pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be attributed to its ability to modulate inflammatory pathways. Studies have shown that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic efficacy in inflammatory diseases .
The mechanisms through which 1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : It can interact with various receptors involved in inflammation and cancer progression.
- Cell Cycle Modulation : By affecting signaling pathways, it may induce cell cycle arrest and apoptosis in malignant cells.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related compounds:
- Triazole Derivatives : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
- Anti-inflammatory Agents : Research on phenylsulfonamide derivatives revealed their effectiveness in reducing inflammation in animal models by downregulating inflammatory markers .
- Anticancer Research : Investigations into similar pyrrolidine compounds indicated their potential to inhibit the growth of various cancer cell lines through apoptosis induction .
特性
IUPAC Name |
1-[[1-[1-[3-(benzenesulfonyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c25-18-7-4-9-22(18)11-15-12-24(21-20-15)16-13-23(14-16)19(26)8-10-29(27,28)17-5-2-1-3-6-17/h1-3,5-6,12,16H,4,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJZKPDIIXOTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














